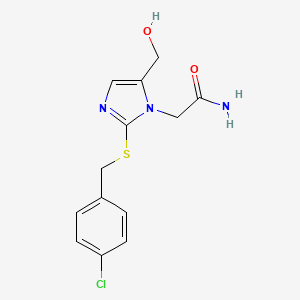

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl thioether, a hydroxymethyl group, and an imidazole ring, making it an interesting subject for chemical studies.

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNZZDWZXYPLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=C(N2CC(=O)N)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chlorobenzyl thioether and hydroxymethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The chlorobenzyl thioether can be reduced to a benzyl thiol.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while substitution of the chlorine atom can produce a variety of substituted benzyl thioethers.

Scientific Research Applications

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- 2-[(4-chlorobenzyl)thio]acetohydrazide

Uniqueness

Compared to similar compounds, 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide stands out due to its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Biological Activity

The compound 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS Number: 921886-04-6) is a synthetic derivative of imidazole that exhibits potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHClNOS

- Molecular Weight : 311.79 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and thereby influencing several biochemical pathways. The exact targets can vary depending on the biological context, but initial studies suggest effects on pathways related to cancer and inflammation .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In various in vitro studies, it has demonstrated cytotoxic effects against several cancer cell lines, including:

- Human colon carcinoma (HCT-116)

- Breast adenocarcinoma (MCF7)

- Lung carcinoma (A549)

The cytotoxicity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Case Study on Cytotoxicity : A study evaluated the efficacy of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide against HCT-116 cells using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR pathway. This suggests that it may have multi-target effects that could be beneficial in cancer therapy.

Synthesis and Preparation

The synthesis of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple synthetic steps, including:

- Formation of the imidazole ring.

- Introduction of the chlorobenzyl thioether group.

- Hydroxymethylation at the 5-position of the imidazole.

These steps require specific catalysts and solvents to achieve high yields and purity .

Applications in Research

Due to its unique structure and biological activity, this compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its potential applications include:

- Development of novel anticancer drugs.

- Investigation into anti-inflammatory therapies.

Q & A

Basic: What are the optimal synthetic conditions and purification methods for synthesizing this compound?

Methodological Answer:

The synthesis involves coupling reactions under heterogenous catalytic conditions. Key parameters include:

- Solvent System : PEG-400 as a green solvent medium for improved solubility and reaction efficiency .

- Catalyst : Bleaching Earth Clay (10 wt%) at pH 12.5 to facilitate thioether bond formation .

- Temperature : Maintained at 70–80°C for 1 hour to ensure completion without side reactions .

- Purification : Post-reaction, the product is isolated via ice-water precipitation, followed by recrystallization in aqueous acetic acid to enhance purity .

- Monitoring : Reaction progress is tracked using TLC (e.g., hexane:ethyl acetate 3:1) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- IR Spectroscopy : Identify functional groups like thioether (C–S, ~650–700 cm⁻¹) and hydroxymethyl (–CH₂OH, ~3200–3600 cm⁻¹) .

- NMR Analysis :

- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N, S percentages (e.g., C: 49.04% calc. vs. 49.01% obs.) .

Advanced: How can researchers address discrepancies between calculated and observed elemental analysis data?

Methodological Answer:

Discrepancies (e.g., ±0.1–0.3% for C/H/N/S) may arise from:

- Impurities : Use recrystallization (e.g., hot ethanol) or column chromatography (silica gel, chloroform:methanol) to remove unreacted intermediates .

- Hydration : Dry samples under vacuum (60°C, 24 hrs) to eliminate adsorbed water affecting H% .

- Alternative Techniques : Augment with High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation .

Advanced: What strategies are effective in designing biological activity studies for this compound, particularly in anticancer research?

Methodological Answer:

- Cell Lines : Use cancer (e.g., A549 lung adenocarcinoma) and non-cancerous (e.g., NIH/3T3 fibroblast) cell lines to assess selectivity .

- Assays :

- Structural Analogs : Compare activity with derivatives (e.g., tetrazole or thiazole-modified analogs) to identify pharmacophores .

Advanced: How can the reactivity of the hydroxymethyl group be exploited for further derivatization?

Methodological Answer:

The –CH₂OH group offers versatile modification:

- Acylation : React with acyl chlorides (e.g., acetyl chloride) to form esters, enhancing lipophilicity for membrane penetration .

- Oxidation : Convert to a carboxylic acid (–COOH) using KMnO4 or CrO3 for ionic interactions in target binding .

- Conjugation : Link to fluorescent probes (e.g., dansyl chloride) for cellular uptake tracking via fluorescence microscopy .

Basic: What are the key considerations in selecting catalysts for thioether bond formation in the synthesis?

Methodological Answer:

- Base Catalysis : Bleaching Earth Clay at pH 12.5 deprotonates thiols, enhancing nucleophilicity for S-alkylation .

- Solvent Compatibility : PEG-400 stabilizes intermediates and improves catalyst dispersion .

- Reusability : Filter and reactivate the catalyst (e.g., calcination at 300°C) for sustainable use .

Advanced: What analytical approaches resolve conflicting NMR data arising from tautomerism in the imidazole ring?

Methodological Answer:

- Variable Temperature (VT) NMR : Perform ¹H NMR at –40°C to 100°C to observe tautomer equilibria (e.g., 1H vs. 3H imidazole forms) .

- 2D NMR : Utilize HSQC and HMBC to correlate proton and carbon signals, clarifying ambiguous peak assignments .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for dominant tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.